molecular formula C14H9F2N3O2 B4091989 5-fluoro-N-(4-fluorophenyl)-3-nitro-1H-indol-2-amine

5-fluoro-N-(4-fluorophenyl)-3-nitro-1H-indol-2-amine

Cat. No.: B4091989
M. Wt: 289.24 g/mol
InChI Key: MCRDLOTYNYWUBN-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-fluorophenyl)-3-nitro-1H-indol-2-amine is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of fluorine atoms and a nitro group attached to the indole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(4-fluorophenyl)-3-nitro-1H-indol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of an indole derivative to introduce the nitro group. This is followed by the introduction of fluorine atoms through electrophilic aromatic substitution reactions. The final step involves the coupling of the fluorinated indole with a fluorophenylamine under appropriate reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(4-fluorophenyl)-3-nitro-1H-indol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

5-fluoro-N-(4-fluorophenyl)-3-nitro-1H-indol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-fluorophenyl)-3-nitro-1H-indol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the nitro group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-(4-fluorophenyl)-2-nitro-1H-indol-3-amine
  • 5-chloro-N-(4-chlorophenyl)-3-nitro-1H-indol-2-amine
  • 5-bromo-N-(4-bromophenyl)-3-nitro-1H-indol-2-amine

Uniqueness

5-fluoro-N-(4-fluorophenyl)-3-nitro-1H-indol-2-amine is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-fluoro-N-(4-fluorophenyl)-3-nitro-1H-indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2/c15-8-1-4-10(5-2-8)17-14-13(19(20)21)11-7-9(16)3-6-12(11)18-14/h1-7,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRDLOTYNYWUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C3=C(N2)C=CC(=C3)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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